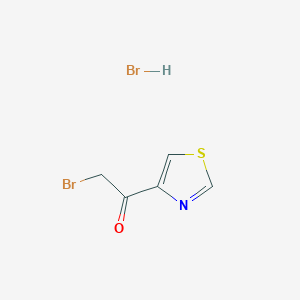

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZQTLLHXMMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: The Strategic Importance of a Heterocyclic Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged structure, present in numerous approved drugs and clinical candidates. 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide (CAS No. 26489-43-0) is a pivotal chemical intermediate, valued not for its own biological activity, but as a versatile and highly reactive building block. Its strategic importance lies in the combination of two key chemical features: the thiazole nucleus and a reactive α-bromoketone functional group. This dual functionality allows for the efficient construction of more complex molecular architectures, most notably the fused imidazo[2,1-b]thiazole system—a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antitubercular, and antiviral properties.[1][2]

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis and application, offering field-proven insights into its handling and strategic deployment in synthetic campaigns.

Physicochemical and Spectroscopic Properties

The hydrobromide salt form of 2-Bromo-1-thiazol-4-yl-ethanone enhances its stability and crystallinity, making it easier to handle and store compared to the free base. While detailed experimental data such as melting point and solubility can vary between batches and suppliers, the core properties are summarized below. Researchers are advised to consult the Certificate of Analysis for lot-specific data.

| Property | Value | Source(s) |

| CAS Number | 26489-43-0 | [3] |

| Molecular Formula | C₅H₅Br₂NOS | Derived |

| Molecular Weight | 286.97 g/mol | Derived |

| Appearance | Typically an off-white to yellow or brown solid | General |

| Melting Point | Not consistently reported in literature; consult supplier data. | N/A |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [4] |

Synthesis and Mechanistic Insight

The preparation of this compound is achieved through the electrophilic α-bromination of its precursor, 1-(thiazol-4-yl)ethanone. The reaction proceeds via an acid-catalyzed mechanism, which is crucial for activating the substrate.

Underlying Chemistry: Acid-Catalyzed Bromination

The causality for using acidic conditions (e.g., HBr in acetic acid) is twofold. First, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. More importantly, it catalyzes the tautomerization of the ketone to its enol form. This enol is the key nucleophilic species that attacks molecular bromine (Br₂), an electrophile. The subsequent loss of a proton from the protonated carbonyl intermediate regenerates the ketone functionality and yields the α-brominated product. The use of hydrobromic acid conveniently provides both the acidic catalyst and the counter-ion for the final hydrobromide salt.

Caption: Workflow for the synthesis of the target compound.

Representative Experimental Protocol: Synthesis

The following is a representative protocol based on established methods for the α-bromination of heteroaryl ketones. It should be adapted and optimized based on laboratory-specific conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HBr fumes), charge 1-(thiazol-4-yl)ethanone (1.0 eq) and glacial acetic acid (10 volumes).

-

Reagent Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes). Add this solution dropwise to the stirred ketone solution at room temperature over 30 minutes. A gentle exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction progress can be monitored by the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrobromide salt of the product often precipitates directly from the acetic acid solution. If precipitation is slow, the product can be precipitated by the slow addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 3 volumes) to remove residual acetic acid and unreacted bromine.

-

Drying: Dry the resulting solid under vacuum to yield this compound as a crystalline solid.

Chemical Reactivity and Core Applications in Drug Discovery

The synthetic utility of this compound stems from its α-bromoketone moiety, which is a potent electrophile. It readily participates in nucleophilic substitution reactions, making it an ideal precursor for building more complex heterocyclic systems.

Key Application: Synthesis of Imidazo[2,1-b]thiazoles

The most prominent application is in the Hantzsch-type synthesis of the imidazo[2,1-b]thiazole scaffold. This reaction involves the condensation of the α-bromo ketone with a 2-aminothiazole derivative. The mechanism involves an initial nucleophilic attack by the endocyclic nitrogen of 2-aminothiazole onto the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.

Caption: Core application in the synthesis of imidazo[2,1-b]thiazoles.

This reaction is exceptionally valuable because it allows for the introduction of the entire thiazol-4-yl moiety at the 6-position of the imidazo[2,1-b]thiazole core, providing a modular route to a wide range of derivatives for structure-activity relationship (SAR) studies. These resulting compounds are actively investigated for various therapeutic applications.[1]

Representative Experimental Protocol: Synthesis of a 6-(Thiazol-4-yl)imidazo[2,1-b]thiazole

-

Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol (15 volumes) in a round-bottom flask, add this compound (1.0 eq).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Work-up: Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) to obtain the free base of the product.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure imidazo[2,1-b]thiazole derivative.

Safety, Handling, and Storage

As an α-haloketone, this compound is a lachrymator and a skin and respiratory tract irritant. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5][6]

| Hazard Category | Precautionary Measures | Source(s) |

| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or chemical goggles. | [4][5] |

| Skin Contact | Causes skin irritation and may cause an allergic skin reaction. Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact. | [5][6] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Handle exclusively in a chemical fume hood. | [6] |

| Handling | Use personal protective equipment as required. Wash hands thoroughly after handling. | [4] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | [4] |

Conclusion

This compound is a quintessential example of a strategic molecular building block. Its value is defined by its capacity to enable the rapid and efficient synthesis of complex, biologically relevant heterocyclic systems. A thorough understanding of its properties, the mechanisms of its own synthesis, and its subsequent chemical transformations is essential for any medicinal chemist or process development scientist working on thiazole-containing therapeutic targets. By providing a reliable route to novel imidazo[2,1-b]thiazole derivatives and related scaffolds, this reagent will continue to be a valuable tool in the pursuit of new medicines.

References

-

MDPI. (n.d.). Synthetic Approach to Diversified Imidazo[2,1-b]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Available at: [Link]

-

Connect Journals. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Available at: [Link]

-

MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: [Link]

-

MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: [Link]

-

ResearchGate. (n.d.). Bromination of 2-Thiazolylhydrazones. Available at: [Link]

-

GHS SDS. (n.d.). CAS: 26489-01-0 Name: (±)-3,7-dimethyloct-6-en-1-ol. Available at: [Link]

-

Axxence Aromatic GmbH. (n.d.). natural citronellol. Available at: [Link]

-

Thieme. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Available at: [Link]

-

ChemBK. (n.d.). 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. Available at: [Link]

-

Pharma Innovation. (n.d.). CAS 26489-43-0 this compound. Available at: [Link]

Sources

- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26489-01-0 Name: (±)-3,7-dimethyloct-6-en-1-ol [xixisys.com]

- 6. mdpi.com [mdpi.com]

"2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" chemical structure

An In-depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it incorporates both a reactive α-bromoketone moiety and a thiazole ring, a scaffold frequently found in pharmacologically active compounds. The α-bromoketone serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the thiazole ring provides a stable aromatic core that can engage in various biological interactions. This dual functionality makes it an invaluable synthon for constructing more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, with a focus on practical insights for researchers in drug development.

Physicochemical and Structural Characteristics

The utility of this compound in organic synthesis is underpinned by its distinct physicochemical properties. It is typically supplied as a stable, off-white to yellow crystalline solid. The hydrobromide salt form enhances its stability and handling properties compared to the free base.

| Property | Value | Source |

| Molecular Formula | C5H5Br2NOS | |

| Molecular Weight | 286.97 g/mol | |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | 198-202 °C (decomposes) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |

| SMILES | C1=C(SC=N1)C(=O)CBr.Br | |

| InChI | InChI=1S/C5H4BrNOS.BrH/c6-3-5(8)4-1-7-2-9-4;/h1-2H,3H2;1H |

Synthesis and Characterization

Synthetic Pathway

The most common laboratory-scale synthesis of this compound involves the bromination of a suitable precursor, 1-(thiazol-4-yl)ethanone. The choice of brominating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions. Dioxane dibromide or elemental bromine in a suitable solvent like acetic acid are frequently employed. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

"2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" CAS number

An In-Depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

CAS Number: 26489-43-0

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 26489-43-0), a pivotal chemical intermediate for professionals in drug discovery and medicinal chemistry. The document delineates its chemical properties, provides a detailed synthesis protocol, and explores its versatile applications as a reactive building block. Emphasis is placed on the strategic importance of the thiazole scaffold and the reactive α-bromoketone moiety in the synthesis of novel bioactive compounds. Furthermore, this guide includes rigorous safety and handling protocols to ensure safe laboratory practices.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic ketone that has garnered significant interest in pharmaceutical research. Its structure incorporates two key features that make it an exceptionally valuable precursor:

-

The Thiazole Ring: The thiazole scaffold is considered a "privileged structure" in drug discovery.[1] It is present in a wide array of natural and synthetic molecules with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems contributes to its frequent appearance in successful drug candidates.

-

The α-Bromoketone Functionality: This reactive group serves as a potent electrophile, making the compound an ideal substrate for nucleophilic substitution reactions.[3] This allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures, a critical step in generating libraries of compounds for high-throughput screening.[4]

The combination of these features positions this compound as a strategic starting material for developing novel therapeutics, particularly in areas like kinase inhibition.[3]

Physicochemical Properties and Data

Quantitative data for this compound is summarized below. This information is essential for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 26489-43-0 | Pharma Innovation[5] |

| Molecular Formula | C₅H₅Br₂NOS | Calculated |

| Molecular Weight | 286.97 g/mol | Calculated |

| Synonyms | 2-Bromo-1-(4-thiazolyl)ethanone HBr | N/A |

| Appearance | Typically a solid (e.g., off-white to yellow powder) | General observation for similar compounds |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Cole-Parmer, Sigma-Aldrich[6][7] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through the α-bromination of its ketone precursor, 1-(thiazol-4-yl)ethanone. This reaction is a classic electrophilic substitution at the α-carbon.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the α-bromination of aromatic ketones.[8]

-

Reagents & Equipment:

-

1-(Thiazol-4-yl)ethanone (1 equivalent)

-

30-33% Hydrobromic acid in acetic acid

-

Bromine (1.0 equivalents)

-

Ethanol (for washing)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Vacuum filtration apparatus

-

-

Procedure:

-

Preparation: In a round-bottom flask, dissolve 1-(thiazol-4-yl)ethanone in a sufficient volume of 30-33% HBr in acetic acid. Cool the flask in an ice bath to manage the exothermic reaction.

-

Bromine Addition: Slowly add one equivalent of bromine to the stirred solution via an addition funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The product will often precipitate out of the solution as a hydrobromide salt.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (3x) to remove unreacted starting materials and soluble impurities.

-

Drying: Air dry the crystals or dry them under vacuum at room temperature to obtain the final product, this compound.

-

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for creating diverse molecular libraries. The reactive bromine is readily displaced by a wide range of nucleophiles.

Role as a Synthetic Intermediate

Caption: Role as an intermediate for generating diverse chemical libraries.

This reactivity allows for:

-

Synthesis of α-Aminoketones: Reaction with primary or secondary amines yields α-aminoketones, which are common pharmacophores.

-

Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides provides a direct route to substituted aminothiazole derivatives, further expanding the complexity and potential biological activity of the resulting molecules.[9]

-

Linker Chemistry: The reactive handle can be used to attach the thiazole moiety to other scaffolds or linkers in the development of PROTACs or other targeted therapies.

Safety, Handling, and Storage

As a reactive α-bromoketone, this compound is corrosive and requires careful handling. The following protocol is a synthesis of best practices from safety data sheets for analogous materials.[10][11]

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Handling & Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention as the product may cause chemical burns.[10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the proven biological significance of the thiazole ring and the synthetic versatility of the α-bromoketone group. For researchers in drug development, it represents a reliable and efficient starting point for the synthesis of compound libraries aimed at discovering next-generation therapeutics. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound.

References

-

Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2023, October 6). SAFETY DATA SHEET. Retrieved from [Link]

-

HDH Chemicals. 2-Bromo-1-(1, 3-thiazol-2-yl)ethanone, min 96%, 1 gram. Retrieved from [Link]

-

Autechaux. (n.d.). The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. Retrieved from [Link]

-

Mol-Instincts. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-Bromo-1-(thiazol-2-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (2008, December). SYNTHESIS AND FUNGICIDAL ACTIVITY OF NEW THIAZOLE DERIVATIVES WERE PREPARED FROM 2-BROMO-1-(3,4-DIMETHYLPHENYL)ETHANONE. Retrieved from [Link]

-

ResearchGate. (2016, January). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948. Retrieved from [Link]

-

Pharma Innovation. CAS 26489-43-0 this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Summary for CID 98836. Retrieved from [Link].

-

Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(11), 1779–1785. Retrieved from [Link]

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.ie [fishersci.ie]

A Comprehensive Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide (CAS No: 26489-43-0), a key intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a core focus on the determination and significance of its molecular weight. Furthermore, it outlines common synthetic pathways, explores its chemical reactivity as a versatile building block, presents standard analytical methods for characterization, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize alpha-haloketone and thiazole-containing scaffolds in their research and development endeavors.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[1][2] this compound is a bifunctional reagent that combines the reactive properties of an α-bromoketone with the structural features of the thiazole heterocycle.

The α-bromo moiety serves as a potent electrophilic site, susceptible to nucleophilic substitution, making it an invaluable precursor for constructing more complex molecular architectures.[3] This reactivity is fundamental to its application in well-established reactions such as the Hantzsch thiazole synthesis and for the alkylation of various nucleophiles.[3] As an intermediate, its purity and well-defined characteristics are paramount for the successful synthesis of target molecules in multi-step drug discovery programs.[4][5] This guide serves to consolidate the critical technical information required for its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Molecular Weight Determination

The precise characterization of a chemical reagent is foundational to its application in quantitative chemical synthesis. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26489-43-0 | [6][7][8] |

| Molecular Formula | C₅H₅Br₂NOS | N/A |

| Molecular Weight | 286.97 g/mol | N/A |

| Appearance | Typically a solid (e.g., crystalline powder) | [9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [9] |

Elucidation of Molecular Weight

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions. It is derived from its molecular formula, which for the hydrobromide salt of 2-Bromo-1-thiazol-4-yl-ethanone is C₅H₅Br₂NOS.

The calculation is based on the atomic weights of the constituent elements:

-

Carbon (C): 5 atoms × 12.011 g/mol = 60.055 g/mol

-

Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol

-

Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Sulfur (S): 1 atom × 32.06 g/mol = 32.060 g/mol

Total Molecular Weight = 60.055 + 5.040 + 159.808 + 14.007 + 15.999 + 32.060 = 286.969 g/mol

This calculated value is often rounded to 286.97 g/mol for practical laboratory use. The hydrobromide salt form enhances the compound's stability and often improves its solubility in polar solvents, which is a beneficial characteristic for handling and reaction setup.[10][11]

Synthesis and Chemical Reactivity

General Synthesis Route

This compound is typically synthesized via the bromination of a suitable precursor, 1-(thiazol-4-yl)ethanone. A common laboratory-scale method involves treating the starting ketone with a brominating agent in a suitable solvent system.

A representative synthesis involves the reaction of the ketone with elemental bromine or another brominating source in the presence of hydrobromic acid (HBr), often in a solvent like acetic acid.[12] The HBr serves both as a catalyst and as the source for the formation of the final hydrobromide salt.

Caption: General workflow for the synthesis of the target compound.

Key Chemical Reactions

The utility of this compound stems from its reactive α-bromoketone functional group. This moiety enables a variety of synthetic transformations, making it a versatile intermediate.

-

Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides). This is the most common application, used to introduce the thiazolyl-ethanone backbone into larger molecules.[3]

-

Hantzsch Thiazole Synthesis: It can act as the α-haloketone component in the Hantzsch synthesis, reacting with thioamides or thioureas to form substituted thiazole rings. This is a powerful method for creating more complex, polysubstituted thiazole derivatives.[3]

-

Formation of Heterocycles: Beyond thiazoles, it serves as a precursor for various other heterocyclic systems through condensation reactions with appropriate partners.

Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in synthesis. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons and the α-methylene (-CH₂Br) protons. The methylene protons typically appear as a singlet in the range of 4.5-5.0 ppm. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₅H₄BrNOS) and characteristic isotopic patterns for bromine. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the region of 1680-1710 cm⁻¹. |

| HPLC/UPLC | Used to assess purity by detecting and quantifying any residual starting materials or by-products. |

Access to analytical data such as NMR, HPLC, and LC-MS is often provided by commercial suppliers to validate the quality of the material.[7]

Safety, Handling, and Storage

As with all α-haloketones, this compound must be handled with appropriate care due to its potential as a lachrymator and alkylating agent.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at refrigerated temperatures (2-8°C) under an inert atmosphere to prevent degradation.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of a reactive bromine atom on a medicinally relevant thiazole scaffold. A precise understanding of its properties, particularly its molecular weight of 286.97 g/mol , is fundamental to its successful application in stoichiometric synthesis. Its versatile reactivity enables the construction of diverse and complex molecules, solidifying its role as a key building block in modern drug discovery and organic chemistry. Adherence to proper analytical validation and safety protocols is essential for its effective and responsible use in research and development.

References

- Smolecule. (n.d.). Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4.

- ChemicalBook. (n.d.). 2-bromo-1-(thiazol-4-yl)ethanone hydrobromide | 26489-43-0.

- ChemicalBook. (n.d.). 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1.

- Smolecule. (n.d.). Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone.

- BLDpharm. (n.d.). 26489-43-0|2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide.

- Mol-Instincts. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

- ChemicalBook. (n.d.). 2-BROMO-1-(1,3-THIAZOL-2-YL)-1-ETHANONE HYDROBROMIDE.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1.

- Autech Industry Co.,Limited. (n.d.). The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery.

- LookChem. (n.d.). Cas 224041-20-7,2-Bromo-1-(4-hexylphenyl).

- Reagents. (n.d.). 2-Bromo-1-(1, 3-thiazol-2-yl)ethanone, min 96%, 1 gram.

- Chemrio. (n.d.). This compound.

- ResearchGate. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry.

- BLDpharm. (n.d.). 199804-81-4|2-Bromo-1-(thiazol-2-yl)ethanone hydrobromide.

- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- Pharma Innovation. (n.d.). CAS 26489-43-0 this compound.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

- National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-bromo-1-(thiazol-4-yl)ethanone hydrobromide | 26489-43-0 [amp.chemicalbook.com]

- 7. 26489-43-0|2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

- 9. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]

- 10. Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4 [smolecule.com]

- 11. lookchem.com [lookchem.com]

- 12. prepchem.com [prepchem.com]

A Technical Guide to the Reactivity Profile of 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide

Abstract: 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a pivotal reagent in synthetic organic and medicinal chemistry. As an α-bromoketone tethered to a biologically significant thiazole heterocycle, its reactivity is governed by the interplay between a highly electrophilic α-carbon and the electronic nature of the thiazole ring. This guide provides an in-depth analysis of its reactivity profile, focusing on its principal reaction pathways, detailed experimental protocols for key transformations, and its strategic application in the synthesis of complex molecules. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced synthetic intermediates.

Introduction: Structural Significance and Synthetic Utility

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents due to its diverse pharmacological properties.[1] 2-Bromo-1-thiazol-4-yl-ethanone serves as a versatile building block, enabling the introduction of the thiazole-4-carbonyl moiety into larger, more complex structures. Its primary utility stems from the presence of two key reactive sites: the ketone carbonyl group and, more importantly, the carbon atom bearing the bromine substituent (the α-carbon). This α-bromoketone functionality is a potent electrophile, making the compound an ideal substrate for a wide range of nucleophilic substitution reactions.[2][3]

The compound is typically supplied as a hydrobromide salt, which enhances its stability and shelf-life. This salt form implies that the basic nitrogen atom of the thiazole ring is protonated. In most reaction schemes, this acidic proton must be neutralized in situ with a mild base to unmask the nucleophilicity of the thiazole ring or to prevent interference with acid-sensitive reagents.

Core Reactivity: The α-Bromoketone Motif

The reactivity of 2-Bromo-1-thiazol-4-yl-ethanone is dominated by the α-bromo substituent. The adjacent electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This activation facilitates rapid displacement of the bromide ion, which is an excellent leaving group.

Kinetic studies on analogous α-haloketones have shown that the rate of nucleophilic substitution is significantly faster than for corresponding alkyl halides.[3] This enhanced reactivity is attributed to the stabilization of the SN2 transition state through orbital overlap with the adjacent carbonyl group.

General Nucleophilic Substitution

A vast array of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, imidazoles, and other heterocyclic amines.

-

Sulfur Nucleophiles: Thioamides, thioureas, thiols, and thiophenols.

-

Oxygen Nucleophiles: Carboxylates and phenolates.

The general transformation is a cornerstone of synthetic strategies aimed at building molecular diversity around the thiazole core.

The Hantzsch Thiazole Synthesis: A Signature Reaction

One of the most powerful and classic applications of α-haloketones is the Hantzsch thiazole synthesis.[4] In this reaction, the α-haloketone condenses with a thioamide-containing compound (like thiourea or a substituted thioamide) to construct a new, substituted thiazole ring.[5][6] This reaction is exceptionally reliable, high-yielding, and fundamental to the synthesis of a vast number of biologically active thiazole derivatives.[7][8]

When 2-Bromo-1-thiazol-4-yl-ethanone is used as the substrate, the Hantzsch synthesis allows for the construction of complex bi-heterocyclic systems, such as 2,4'-bithiazoles, which are of significant interest in drug discovery.[1][9]

Reaction Mechanism

The reaction proceeds via a well-established multi-step pathway:[6][10]

-

Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic α-carbon of the bromoketone in an SN2 fashion, displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration, losing a molecule of water to form the final aromatic thiazole ring. The aromaticity of the product provides a strong thermodynamic driving force for the reaction.

Field-Proven Experimental Protocol: Synthesis of a 2-Amino-4-(thiazol-4-yl)thiazole Derivative

This protocol describes a representative Hantzsch synthesis using this compound and thiourea.

Rationale:

-

Solvent: Ethanol is a common, effective solvent that facilitates the solubility of both reactants.

-

Base: Sodium bicarbonate (NaHCO₃) is used as a mild base. Its purpose is to neutralize the hydrobromide salt of the starting material, freeing the thiazole nitrogen. It also neutralizes the HBr byproduct generated during the reaction, preventing potential side reactions.

-

Work-up: The product, a substituted aminothiazole, is often poorly soluble in aqueous media, allowing for its isolation by simple filtration after precipitation.[5]

Step-by-Step Methodology:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 eq, 5.0 mmol).

-

Reagent Addition: Add ethanol (20 mL), followed by thiourea (1.1 eq, 5.5 mmol) and sodium bicarbonate (2.5 eq, 12.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexanes). The reaction is typically complete within 2-4 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Pour the cooled mixture into a beaker containing 50 mL of cold deionized water. Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying & Characterization: Dry the collected solid under vacuum. The resulting crude product is often of high purity. Confirm the identity and purity of the product (a 2-amino-4-(thiazol-4-yl)thiazole derivative) by melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis and Handling Considerations

Synthesis of the Parent Compound

This compound is typically synthesized by the α-bromination of its precursor, 1-(thiazol-4-yl)ethanone. This reaction is an acid-catalyzed halogenation, where the ketone is converted to its enol tautomer, which then acts as the nucleophile, attacking molecular bromine (Br₂).[11][12] Using hydrobromic acid (HBr) as the acid catalyst and bromine in a solvent like acetic acid or dioxane is a common method, which conveniently yields the hydrobromide salt directly.[13]

| Table 1: Physicochemical and Safety Data | |

| Property | Value / Information |

| Chemical Formula | C₅H₅Br₂NOS |

| Molecular Weight | 286.97 g/mol |

| Appearance | Typically an off-white to yellow or brown solid[14] |

| Storage | Store under an inert atmosphere at 2-8°C, protected from moisture and light. |

| Key Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. Lachrymator.[15] |

Safety and Handling

As a class, α-haloketones are potent irritants and lachrymators. This compound should be handled with extreme care in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a full-face shield.

-

A properly fitted lab coat.

Handling Procedures:

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

-

All manipulations should be performed in a chemical fume hood to minimize exposure.

-

Keep the container tightly closed when not in use.

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is centered on the electrophilic α-carbon. Its proficiency in undergoing SN2 reactions with a wide range of nucleophiles, and particularly its role as a key substrate in the robust Hantzsch thiazole synthesis, makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its reactivity profile, coupled with stringent adherence to safety protocols, enables the efficient construction of novel and complex thiazole-containing molecules destined for biological evaluation and drug discovery programs.

References

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.

- SynArchive. (2024). Hantzsch Thiazole Synthesis.

- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.

- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.

- Alfa Chemistry. (n.d.). General Safety Handling Consideration.

- ChemicalBook. (2025). 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1.

- Smolecule. (n.d.). Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- UPSpace. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study.

- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.

- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

- AK Scientific, Inc. (n.d.). alpha-Bromo-3'-nitroacetophenone Safety Data Sheet.

- PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ChemBK. (2024). 2-Bromo-1-(thiazol-2-yl)ethanone.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- ResearchGate. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].

- Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1.

- Sigma-Aldrich. (n.d.). 2-Bromo 1-cyclopropyl ethanone.

- Sigma-Aldrich. (n.d.). 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. aksci.com [aksci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide: Leveraging 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide for the Synthesis of Novel Thiazole Derivatives

This guide provides an in-depth exploration of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide as a pivotal reagent in the synthesis of novel thiazole-containing compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make the development of new synthetic routes to novel thiazole structures a critical endeavor for researchers and drug development professionals.[2][4][5]

This document will delve into the mechanistic underpinnings of thiazole synthesis using this versatile building block, provide detailed, field-proven experimental protocols, and discuss the broader applications of the resulting compounds.

Foundational Principles: The Significance of the Thiazole Scaffold and the Role of this compound

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][5] Its presence in FDA-approved drugs like Sulfathiazole and Ritonavir underscores its therapeutic importance.[3] The synthesis of thiazole derivatives often relies on the classic Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[6][7]

This compound serves as a highly effective α-haloketone in this context. Its structure, featuring a pre-existing thiazole ring, allows for the construction of more complex, multi-thiazole systems or the functionalization of the core thiazole moiety.[2] This reagent is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Mechanistic Insights: The Hantzsch Thiazole Synthesis in Focus

The reaction of this compound with a thioamide (or thiourea) proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and predicting outcomes.

Step 1: Nucleophilic Attack. The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom. This is typically an SN2 reaction.[8]

Step 2: Cyclization. Following the initial substitution, an intramolecular cyclization occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ethanone moiety.

Step 3: Dehydration. The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring. The stability of the aromatic product is a significant driving force for this reaction.[8]

Diagram: Hantzsch Thiazole Synthesis Pathway

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. One moment, please... [dergi.fabad.org.tr]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

Biological activity of "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-1-thiazol-4-yl-ethanone Derivatives

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on derivatives synthesized from the versatile intermediate, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. This key starting material, featuring a reactive α-bromoketone, serves as a powerful tool for generating diverse libraries of thiazole-based compounds. We will explore the synthesis, broad-spectrum biological activities—with a focus on antimicrobial and anticancer properties—mechanisms of action, and structure-activity relationships of these derivatives. Furthermore, this guide provides detailed, field-proven experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Thiazole Scaffold and the Synthetic Utility of 2-Bromo-1-thiazol-4-yl-ethanone

Heterocyclic compounds are fundamental to drug discovery, with nitrogen- and sulfur-containing rings being particularly prominent in FDA-approved drugs.[2][3] The 1,3-thiazole ring, a five-membered aromatic heterocycle, is a critical pharmacophore found in natural products like vitamin B1 (thiamine) and numerous synthetic drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[4][5][6]

The synthetic precursor, 2-Bromo-1-thiazol-4-yl-ethanone, is an ideal starting point for chemical library synthesis. Its α-bromoketone group is highly reactive, allowing for facile nucleophilic substitution and condensation reactions to introduce a wide variety of functional groups and build molecular complexity.[7] This enables the systematic exploration of chemical space to optimize biological activity, a core principle of modern medicinal chemistry.

Synthesis of Thiazole Derivatives from 2-Bromo-1-thiazol-4-yl-ethanone

The primary route for generating diversity from 2-Bromo-1-thiazol-4-yl-ethanone is through the Hantzsch thiazole synthesis and its modifications, or by reacting the precursor with various nucleophiles.[6] For instance, condensation with thioureas or thioamides is a classic method for constructing new, substituted thiazole rings.[7] The reactive bromine atom can be readily displaced by amines, thiols, and other nucleophiles to create a vast array of derivatives.[7]

A generalized workflow for the synthesis and subsequent screening of a derivative library is outlined below. This process begins with the core precursor and expands into a multi-stage evaluation to identify lead compounds.

Caption: General workflow from synthesis to lead identification.

Spectrum of Biological Activities

Thiazole derivatives exhibit a remarkable breadth of biological activities.[8][9] Their amphiphilic nature can facilitate embedding within microbial cell membranes, contributing to their efficacy.[8]

Antimicrobial Activity

The rise of antimicrobial resistance presents a severe global health threat, necessitating the development of novel antimicrobial agents.[10] Thiazole derivatives have been extensively investigated for this purpose, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11]

Mechanism of Action: The antibacterial effects of thiazole derivatives can be multifactorial, involving the inhibition of essential cellular processes.[10] Key mechanisms include:

-

DNA Gyrase Inhibition: Some thiazole compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[10][12] This mechanism is also exploited by quinolone antibiotics.

-

Fatty Acid Synthesis (FAS) Inhibition: The bacterial FAS II pathway, which is distinct from the mammalian FAS I pathway, is an attractive target. Thiazole derivatives have been identified as inhibitors of key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase (FabH).[10]

-

Cell Wall/Membrane Disruption: The chemical properties of these derivatives can lead to the disruption of cell wall synthesis or compromise the integrity of the cell membrane.[8][10]

Structure-Activity Relationship (SAR):

-

The presence of electron-withdrawing groups, such as nitro or halogen substituents on phenyl rings attached to the thiazole core, often enhances antimicrobial activity.[5][8]

-

Lipophilicity, often quantified as the partition coefficient (log P), plays a crucial role. An optimal log P value can improve cell penetration and target engagement.[13]

-

The specific substitution pattern on the thiazole ring is critical. For example, studies have shown that the position of a hydroxyphenyl group (at the 2- or 4-position of the thiazole) can significantly alter the minimum inhibitory concentration (MIC).[13]

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,4-disubstituted 1,3-thiazoles | B. subtilis, E. coli | Distinguishable in vitro properties | [8] |

| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | 50–75 µg/mL | [13] |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Various bacteria & fungi | Antibacterial: 46.9-93.7 µg/mL; Antifungal: 5.8-7.8 µg/mL | [12] |

| 2-hydrazinyl-thiazole derivatives | Candida albicans | 3.9 µg/mL |[14] |

Anticancer Activity

Thiazole derivatives are prominent scaffolds in the development of novel anticancer agents, with some compounds showing potent activity against a range of human tumor cell lines.[15][16][17]

Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways that are critical for cancer cell proliferation and survival.

-

Induction of Apoptosis: A common mechanism is the triggering of the intrinsic (mitochondrial) apoptosis pathway. Active thiazole compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in cell death.

-

Kinase Inhibition: Many cellular signaling pathways that drive cancer are controlled by protein kinases. Thiazole derivatives have been developed as inhibitors of various kinases, including those involved in cell cycle progression and growth factor signaling, such as Epidermal Growth Factor Receptor (EGFR).[19]

-

Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing them from dividing.[17]

Caption: Thiazole derivatives can induce apoptosis via the mitochondrial pathway.[18]

Table 2: Representative Anticancer Activity of Thiazole Derivatives

| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Naphthalen-2-yl substituted thiazole (2b) | HeLa, MCF-7, HT-29 | 1.81 µM, 2.54 µM, 3.14 µM | [18] |

| 2-hydrazinyl-thiazol-4(5H)-one (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM, 7.26 µM | [17] |

| Bisthiazole derivative (53) | HCT-116 (Colon), HepG2 (Liver) | 6.6 µg/mL, 4.9 µg/mL | [16] |

| Fluoro-substituted thiazole (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL |[19] |

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.[20]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing antibacterial or antifungal activity.[14]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Test compounds and reference drug (e.g., Ofloxacin, Fluconazole) dissolved in DMSO (e.g., 1 mg/mL stock).[13][14]

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microorganism suspension standardized to a specific density (e.g., 0.5 McFarland standard).

-

Sterile pipettes and multichannel pipettor.

-

Incubator.

Methodology:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 200 µg/mL down to 0.39 µg/mL).

-

Controls:

-

Positive Control: A row with a standard antibiotic/antifungal (e.g., Ofloxacin).

-

Negative Control (Growth Control): A row containing only broth and microorganism (no compound).

-

Sterility Control: A well with only sterile broth.

-

-

Inoculation: Dilute the standardized microorganism suspension in broth and add 10 µL to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[17][18]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line for selectivity testing (e.g., L929 fibroblasts).[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader (570 nm).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

Derivatives of 2-Bromo-1-thiazol-4-yl-ethanone represent a highly productive and versatile class of compounds in the pursuit of novel therapeutics. The extensive body of research highlights their potent antimicrobial and anticancer activities, underpinned by diverse mechanisms of action. Structure-activity relationship studies have provided crucial insights, demonstrating that fine-tuning of substituents and physicochemical properties can lead to significant improvements in potency and selectivity.[11]

Future research should focus on:

-

Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular target(s) is crucial for further development and understanding potential off-target effects.

-

In Vivo Efficacy and Safety: Promising in vitro hits must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

-

Combinatorial Approaches: Investigating the synergistic effects of these thiazole derivatives with existing drugs could provide new therapeutic strategies, particularly for combating drug-resistant infections and cancers.

The thiazole scaffold, accessed through versatile intermediates like 2-Bromo-1-thiazol-4-yl-ethanone, will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines.

References

- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2025).

-

Yadav, M., et al. (n.d.). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. [Link]

-

Yurttaş, L., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]

-

Kartsev, V., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

- Khidre, R. E., & Radini, I. A. (n.d.).

-

Özdemir, A., et al. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Yurttaş, L., et al. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery. [Link]

-

Balan, A. M., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Future Journal of Pharmaceutical Sciences. [Link]

- Thota, S., et al. (2024). A review on thiazole based compounds and it's pharmacological activities. Journal of Population Therapeutics and Clinical Pharmacology.

-

Lesyk, R., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry. [Link]

-

Kamal, A., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

- Olaru, O. T., et al. (2025).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Source Not Specified. [Link]

-

Siddiqui, N., et al. (2025). Thiazole: A privileged scaffold in drug discovery. Request PDF. [Link]

-

Olaru, O. T., et al. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. [Link]

-

Chand, K., et al. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Research and Publication Reviews. [Link]

-

Bashandy, M., et al. (2008). SYNTHESIS AND FUNGICIDAL ACTIVITY OF NEW THIAZOLE DERIVATIVES WERE PREPARED FROM 2-BROMO-1-(3,4-DIMETHYLPHENYL)ETHANONE. Al-Azhar Bulletin of Science. [Link]

-

Al-Ostath, A., et al. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. [Link]

- Discovers, D. D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Source Not Specified.

-

WorldOfChemicals. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Source Not Specified. [Link]

-

Gomha, S. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. [Link]

-

HD-Science. (n.d.). 2-Bromo-1-(1, 3-thiazol-2-yl)ethanone, min 96%, 1 gram. Source Not Specified. [Link]

-

Gzella, A., et al. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. [Link]

-

Popiołek, Ł. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

-

Al-Zoubi, R. M., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Source Not Specified. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]

- 8. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accio.github.io [accio.github.io]

2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide: A Versatile Electrophilic Scaffold for Thiazole-Based Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, a pivotal building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its wide range of biological activities. This document, intended for researchers and drug development professionals, elucidates the core reactivity, synthetic utility, and strategic application of this α-haloketone intermediate. We will explore the mechanistic underpinnings of its cornerstone reaction—the Hantzsch thiazole synthesis—and provide detailed, field-proven protocols for its application. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible, thereby empowering chemists to leverage this reagent for the efficient construction of diverse compound libraries targeting a spectrum of therapeutic areas.

The Thiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

The thiazole ring system is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to serve as a versatile scaffold for binding to diverse biological targets. Thiazole-containing molecules exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The strategic importance of this heterocycle necessitates efficient and reliable synthetic access. α-Haloketones, such as this compound, are premier starting materials for constructing substituted thiazole rings, most notably through the venerable Hantzsch thiazole synthesis.[2][3][4]

Core Characteristics: Physicochemical Properties and Safe Handling

This compound is a reactive α-haloketone, a class of compounds characterized by two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack. The hydrobromide salt form often enhances the compound's stability and handling characteristics compared to the free base.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 26489-43-0 | [5] |

| Molecular Formula | C₅H₅Br₂NOS | [6] |

| Molecular Weight | 286.97 g/mol | [6] |

| Appearance | Solid | [7][8] |

| Primary Reactivity | Electrophile (α-haloketone) | [9][10] |

Safety, Storage, and Handling

As a reactive and corrosive compound, proper handling of this compound is critical to ensure laboratory safety.

| Guideline | Protocol | Rationale & References |

| Personal Protective Equipment (PPE) | Wear suitable gloves, eye/face protection (goggles and face shield), and a lab coat. | The compound is irritating to eyes, respiratory system, and skin and can cause burns.[11][12] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors. | Inhalation may cause respiratory tract irritation. It is also classified as a lachrymator.[11][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is refrigerated (2-8°C) under an inert atmosphere. | Protects from moisture and atmospheric degradation, preserving reactivity.[6][7][11] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, then seek urgent medical attention. | Rapid action is necessary to mitigate corrosive damage.[11][12][13] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. | Prevents prolonged contact and skin burns.[12][13] |

The Cornerstone Reaction: Hantzsch Thiazole Synthesis

The most powerful and widely used application of this compound is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction provides a direct and modular route to 2-aminothiazoles by condensing an α-haloketone with a thiourea or thioamide.[1][3][4]

Mechanistic Overview

The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

-

Nucleophilic Attack (S_N2): The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion. This is the initial carbon-sulfur bond formation.

-

Intramolecular Cyclization: The nitrogen of the resulting isothiourea intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate.

-

Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[14]

Sources

- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. 2-bromo-1-(thiazol-4-yl)ethanone hydrobromide | 26489-43-0 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]

- 8. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. youtube.com [youtube.com]

Technical Guide: Spectroscopic Characterization of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, grounded in fundamental principles of chemical spectroscopy. The guide includes step-by-step protocols for data acquisition and explains the causal relationships between the molecule's structure and its spectral output, ensuring a thorough understanding for validation and characterization purposes.

Introduction and Molecular Structure

This compound is a heterocyclic building block of significant interest in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure combines a reactive α-bromo ketone moiety with a thiazole ring, making it a versatile precursor for creating more complex molecules, particularly through Hantzsch thiazole synthesis or by reaction with various nucleophiles.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide establishes a benchmark for its spectroscopic identity.